5-Chloro-8-methoxychroman-4-one
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Overview
Description
5-Chloro-8-methoxychroman-4-one is a derivative of chroman-4-one, a significant heterobicyclic compound. Chroman-4-one compounds are known for their diverse biological activities and are used as building blocks in medicinal chemistry . The presence of a chlorine atom at the 5th position and a methoxy group at the 8th position in the chroman-4-one structure imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-methoxychroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-hydroxyacetophenone with methoxyacetic acid in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-methoxychroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chroman-4-one derivatives.
Scientific Research Applications
5-Chloro-8-methoxychroman-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-Chloro-8-methoxychroman-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit tumor necrosis factor-α (TNF-α) or other inflammatory mediators, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: The parent compound with a similar structure but without the chlorine and methoxy substituents.
5-Chloro-2-methoxychroman-4-one: Similar structure with the methoxy group at the 2nd position.
8-Methoxychroman-4-one: Similar structure without the chlorine substituent.
Uniqueness
5-Chloro-8-methoxychroman-4-one is unique due to the combined presence of chlorine and methoxy groups, which impart distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H9ClO3 |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
5-chloro-8-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9ClO3/c1-13-8-3-2-6(11)9-7(12)4-5-14-10(8)9/h2-3H,4-5H2,1H3 |
InChI Key |
XXOQMJZVTJZSEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C(=O)CCO2 |
Origin of Product |
United States |
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